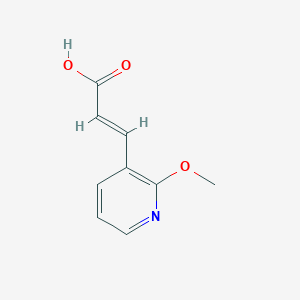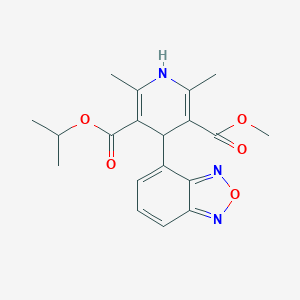
Benzyl-2-(Hydroxymethyl)-1-Indolincarboxylat
Übersicht
Beschreibung
Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate, also known as BHMI, is a synthetic organic compound with a variety of applications in the scientific research field. BHMI is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various other compounds, such as peptides and peptidomimetics. BHMI is a versatile compound with a wide variety of uses in the laboratory.
Wissenschaftliche Forschungsanwendungen
Biokatalyse in Enzymatischen Prozessen
Benzyl-2-(Hydroxymethyl)-1-Indolincarboxylat kann als Substrat in enzymatischen Prozessen verwendet werden, die Arylalkohol-Oxidasen (AAOs) beinhalten. Diese Enzyme katalysieren die Oxidation von benzylischen und aliphatischen allylischen primären Alkoholen zu den entsprechenden Aldehyden . Diese Reaktion ist entscheidend für die umweltfreundliche Produktion von Biokunststoffvorläufern wie 2,5-Furandicarbonsäure aus 5-Hydroxymethylfurfural .
Synthese von Bioaktiven Verbindungen
Der Indolanteil von Benzyl-2-(Hydroxymethyl)indolin-1-carboxylat ist bedeutsam für die Synthese von bioaktiven Verbindungen. Indolderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten, einschließlich antiviraler, entzündungshemmender und krebshemmender Eigenschaften . Diese Verbindung kann als Vorläufer oder Zwischenprodukt bei der Synthese von Pharmazeutika dienen, die diese Aktivitäten nutzen.
Pharmazeutische Forschung
In der pharmazeutischen Forschung kann Benzyl-2-(Hydroxymethyl)indolin-1-carboxylat verwendet werden, um Derivate mit möglichen therapeutischen Anwendungen zu erzeugen. Zum Beispiel haben Modifikationen der Indolringstruktur zu Verbindungen mit antiviralen und anti-HIV-Aktivitäten geführt . Die Vielseitigkeit der Verbindung ermöglicht die Erforschung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.
Chemische Bausteine
Aufgrund seiner reaktiven Stellen kann Benzyl-2-(Hydroxymethyl)indolin-1-carboxylat als chemischer Baustein fungieren. Es kann verwendet werden, um komplexe Moleküle für verschiedene Anwendungen zu konstruieren, darunter Aromen, Duftstoffe und spezielle Reagenzien für die chemische Synthese .
Wirkmechanismus
Target of Action
Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Eigenschaften
IUPAC Name |
benzyl 2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-11-15-10-14-8-4-5-9-16(14)18(15)17(20)21-12-13-6-2-1-3-7-13/h1-9,15,19H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMOQTIGILELKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380048 | |
| Record name | Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135829-04-8 | |
| Record name | Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)

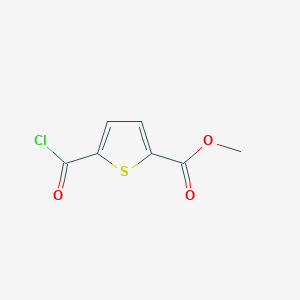
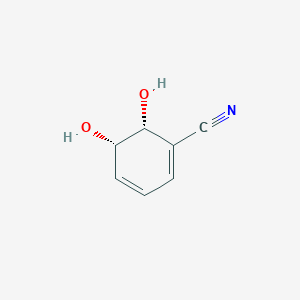
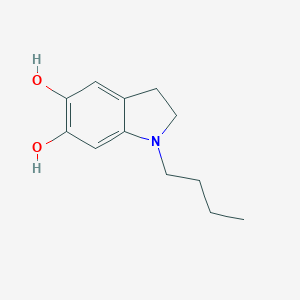
![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)
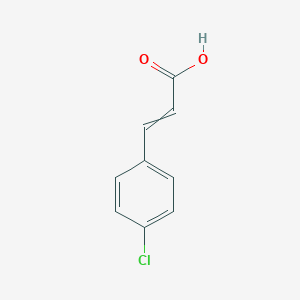
![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
